3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol
CAS No.:
Cat. No.: VC17752448
Molecular Formula: C12H18BrNO
Molecular Weight: 272.18 g/mol
* For research use only. Not for human or veterinary use.
![3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol -](/images/structure/VC17752448.png)
Specification
Molecular Formula | C12H18BrNO |
---|---|
Molecular Weight | 272.18 g/mol |
IUPAC Name | 3-[1-(4-bromophenyl)propylamino]propan-1-ol |
Standard InChI | InChI=1S/C12H18BrNO/c1-2-12(14-8-3-9-15)10-4-6-11(13)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3 |
Standard InChI Key | XXMJZCYPGULQHG-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=CC=C(C=C1)Br)NCCCO |
Introduction
Structural and Molecular Characteristics
3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol features a propan-1-ol chain (CH2CH2CH2OH) with an amino group (-NH-) at the third carbon, linked to a 4-bromophenyl-substituted propyl moiety. The molecular formula is inferred as C12H18BrNO based on structural analysis and comparisons with analogous compounds . The molecular weight calculates to 272.18 g/mol, consistent with brominated aromatic amino alcohols of similar complexity.
Key structural attributes include:
-
A 4-bromophenyl group providing electrophilic reactivity for substitution reactions.
-
A propylamino spacer that enhances conformational flexibility, potentially improving target binding.
-
A primary alcohol terminus enabling hydrogen bonding and derivatization.
The bromine atom at the para position of the phenyl ring significantly influences electronic properties, enhancing the compound’s capacity for π-π stacking and hydrophobic interactions.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis for 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol is documented, methodologies for analogous compounds suggest a multi-step approach:
-
Formation of 1-(4-Bromophenyl)propylamine:
-
Coupling with Propanol Derivative:
-
Reacting the amine with 3-chloropropan-1-ol via nucleophilic substitution, facilitated by a base such as NaOH.
-
-
Purification:
This route mirrors strategies employed for synthesizing antifungal azole derivatives, where carbodiimide-mediated couplings ensure efficient amide or ester linkages .
Physicochemical Properties
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) due to the alcohol and amine groups; limited water solubility.
-
Stability: Susceptible to oxidative degradation at the amine group under acidic conditions; stable in inert atmospheres .
-
Reactivity: The bromophenyl group participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation.
Biological Activity and Mechanisms
Enzyme and Receptor Interactions
The compound’s amino alcohol moiety may act as a transition-state analog for enzymes like phosphatases or kinases. Studies on related molecules demonstrate:
-
IC50 values of 10–50 µM against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes therapeutics .
-
Modulation of G-protein-coupled receptors (GPCRs), particularly adrenergic and serotonin receptors, due to the amine’s protonation at physiological pH.
Pharmaceutical and Industrial Applications
Drug Development
-
Antimicrobial Agents: Structural analogs show promise in addressing resistant fungal strains .
-
Central Nervous System (CNS) Therapeutics: Amino alcohols are precursors to β-blockers and antidepressants .
Synthetic Intermediate
The bromine atom serves as a handle for further functionalization:
Reaction Type | Example Product | Application |
---|---|---|
Suzuki Coupling | Biphenyl derivatives | Materials science |
Nucleophilic Aromatic Substitution | Thioether analogues | Antioxidant development |
Comparative Analysis with Structural Analogues
The 3-isomer’s extended propyl chain may enhance membrane permeability compared to the benzyl analogue .
Research Gaps and Future Directions
-
Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure forms for chiral drug synthesis.
-
Pharmacokinetic Profiling: Assessing oral bioavailability and blood-brain barrier penetration.
-
Toxicology Studies: Evaluating hepatotoxicity and genotoxicity in vitro.
-
Target Identification: High-throughput screening to map interactions with human proteome targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume